2-(2-oxo-2-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethyl)-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one
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Overview
Description
2-(2-OXO-2-{4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZIN-1-YL}ETHYL)-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-3-ONE is a complex organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-OXO-2-{4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZIN-1-YL}ETHYL)-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-3-ONE typically involves multi-step organic reactionsCommon reagents used in these reactions include various alkyl halides, amines, and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions is crucial to achieve the desired quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-OXO-2-{4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZIN-1-YL}ETHYL)-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-3-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives with altered biological activities.
Reduction: Reduction reactions can modify the functional groups, leading to changes in the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like methanol or dichloromethane, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of structurally diverse compounds .
Scientific Research Applications
2-(2-OXO-2-{4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZIN-1-YL}ETHYL)-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-3-ONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases due to its diverse biological activities.
Mechanism of Action
The mechanism of action of 2-(2-OXO-2-{4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZIN-1-YL}ETHYL)-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-3-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Pyridacyl)pyridinium iodide
- 1-(2-Pyridylcarbonylmethyl)pyridinium iodide
- 1-[2-(2-Pyridinyl)-2-oxoethyl]pyridinium iodide
Uniqueness
2-(2-OXO-2-{4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZIN-1-YL}ETHYL)-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-3-ONE stands out due to its unique combination of the pyridazinone core with piperazine and pyridine moieties. This structural arrangement imparts distinct biological activities and potential therapeutic applications, making it a valuable compound for scientific research and industrial applications .
Properties
Molecular Formula |
C22H29N5O2 |
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Molecular Weight |
395.5 g/mol |
IUPAC Name |
2-[2-oxo-2-[4-(2-pyridin-2-ylethyl)piperazin-1-yl]ethyl]-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-3-one |
InChI |
InChI=1S/C22H29N5O2/c28-21-16-18-6-2-1-3-8-20(18)24-27(21)17-22(29)26-14-12-25(13-15-26)11-9-19-7-4-5-10-23-19/h4-5,7,10,16H,1-3,6,8-9,11-15,17H2 |
InChI Key |
ZKEXAEIYIRUOTD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=CC(=O)N(N=C2CC1)CC(=O)N3CCN(CC3)CCC4=CC=CC=N4 |
Origin of Product |
United States |
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